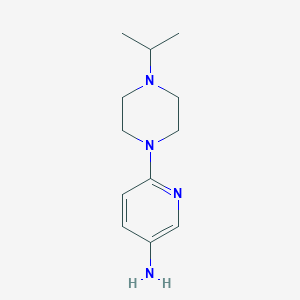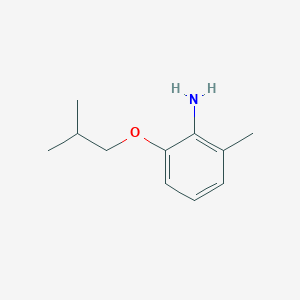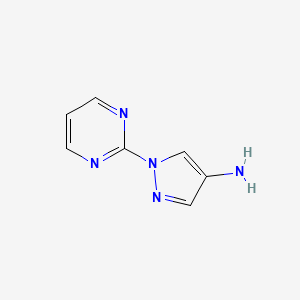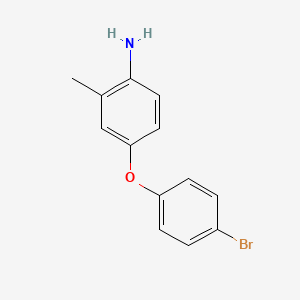
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Vue d'ensemble
Description
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, also known as 6-IPPA, is a chemical compound that is used in a wide range of scientific applications. 6-IPPA is a derivative of piperazine, an organic compound that is found naturally in certain plants, fungi, and bacteria. 6-IPPA is a versatile compound that has been used in organic synthesis and as a reagent in biochemical and physiological experiments.
Applications De Recherche Scientifique
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a building block for the synthesis of peptides and other biologically active molecules. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been used as a ligand in biochemical and physiological experiments. For example, it has been used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways.
Mécanisme D'action
The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is not fully understood. However, it is believed that the compound binds to certain proteins, including G-protein coupled receptors, and modulates their activity. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to interact with other molecules, such as cyclic nucleotides, and may play a role in regulating cell signaling pathways.
Biochemical and Physiological Effects
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases, and can modulate the activity of other proteins, such as G-protein coupled receptors. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several advantages for use in laboratory experiments. It is relatively stable, has a low cost, and is soluble in a variety of solvents. In addition, the compound is easily synthesized and can be used in a wide range of experiments. However, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has some limitations, such as a low solubility in water and a low affinity for certain proteins.
Orientations Futures
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of potential future applications. For example, it could be used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine could be used as a starting material for the synthesis of other compounds, such as peptides, and as a reagent in organic synthesis. Finally, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cancer.
Propriétés
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTYIZZCGHGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)



![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)



![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)
![1-[4-(Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386283.png)